molecular formula C21H21ClFN7O4 B12377258 (2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol

(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol

Cat. No.: B12377258
M. Wt: 489.9 g/mol
InChI Key: ZQYJPMPXQLNTPQ-XODXHAEBSA-N
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Description

The compound “(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol” is a complex organic molecule that features a combination of oxadiazole, purine, and oxolane moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole ring, the purine moiety, and the oxolane ring. Typical synthetic routes may include:

    Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Synthesis of the Purine Moiety: Purine derivatives are often synthesized through multi-step processes involving the construction of the imidazole and pyrimidine rings.

    Assembly of the Final Compound: The final steps would involve coupling the oxadiazole and purine moieties, followed by the formation of the oxolane ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other oxadiazole, purine, or oxolane derivatives. Examples include:

    Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Purine Derivatives: Such as adenine and guanine, which are key components of nucleic acids.

    Oxolane Derivatives: Often used in the synthesis of nucleoside analogs.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties.

Properties

Molecular Formula

C21H21ClFN7O4

Molecular Weight

489.9 g/mol

IUPAC Name

(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C21H21ClFN7O4/c1-21(2,3)20-29-28-18(34-20)15-13(31)14(32)19(33-15)30-8-26-12-16(24-7-25-17(12)30)27-11-5-4-9(22)6-10(11)23/h4-8,13-15,19,31-32H,1-3H3,(H,24,25,27)/t13?,14-,15-,19+/m0/s1

InChI Key

ZQYJPMPXQLNTPQ-XODXHAEBSA-N

Isomeric SMILES

CC(C)(C)C1=NN=C(O1)[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

Origin of Product

United States

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